6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine
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Overview
Description
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the use of organometallic reagents, such as CF3ZnBr and CuI, to achieve selective trifluoromethylation .
Industrial Production Methods
Industrial production methods for fluorinated purines typically involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized equipment for handling reactive fluorine-containing reagents and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted purines with different functional groups.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoropurine: Another fluorinated purine with similar biological activities.
2,6-Difluoropurine: A compound with two fluorine atoms at the 2- and 6-positions, exhibiting different physicochemical properties.
2-Trifluoromethylpurine: A purine derivative with a trifluoromethyl group at the 2-position, used in various chemical and biological studies.
Uniqueness
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine is unique due to the presence of both a difluoromethyl group and an ethyl group, which can confer distinct physicochemical and biological properties compared to other fluorinated purines. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H7ClF2N4 |
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Molecular Weight |
232.62 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-7-ethylpurine |
InChI |
InChI=1S/C8H7ClF2N4/c1-2-15-3-12-7-4(15)5(9)13-8(14-7)6(10)11/h3,6H,2H2,1H3 |
InChI Key |
OASPQNHYNCKXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origin of Product |
United States |
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